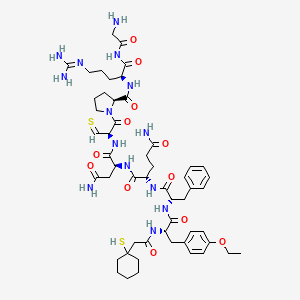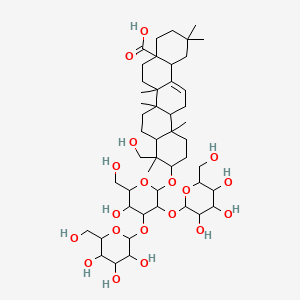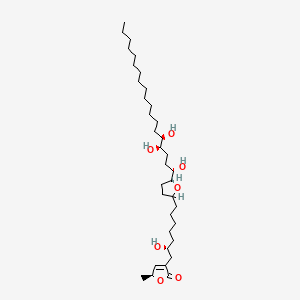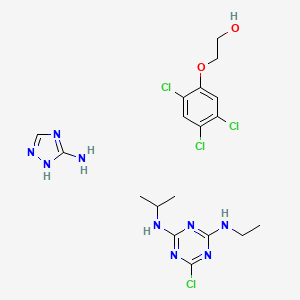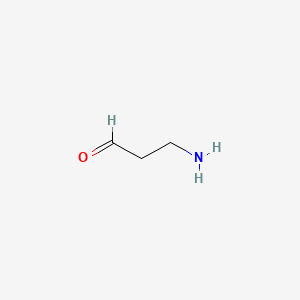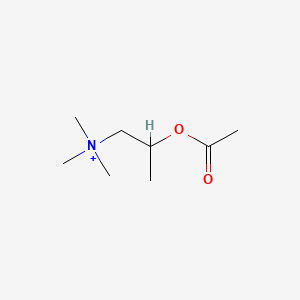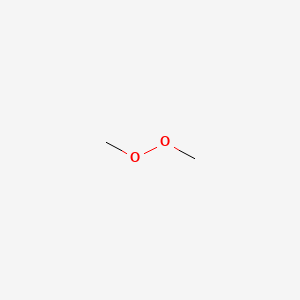
Dimethyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl peroxide, also known as peroxide, dimethyl, belongs to the class of organic compounds known as dialkyl peroxides. These are organic compounds containing a peroxide group substituted by two alkyl groups. Dimethyl peroxide is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, dimethyl peroxide is primarily located in the cytoplasm. Outside of the human body, dimethyl peroxide can be found in green vegetables. This makes dimethyl peroxide a potential biomarker for the consumption of this food product.
Dimethyl peroxide is an organic peroxide.
Applications De Recherche Scientifique
1. Formation Pathways in Plasma-Liquid Systems
A study by He et al. (2018) investigated the formation of aqueous hydrogen peroxide in a plasma-liquid system, utilizing an atmospheric pressure Ar discharge plasma above a solution surface. The role of dimethyl sulfoxide as a scavenger of hydroxyl radicals was examined, highlighting its importance in the formation of hydrogen peroxide in such systems (He et al., 2018).
2. Effect on Neural Tissues
Research conducted by Tamagnini et al. (2014) explored the impact of dimethyl sulfoxide on the intrinsic excitability properties of cortical and hippocampal pyramidal cells. This study is significant for understanding the biological actions of dimethyl sulfoxide in neural tissues, especially in the context of neural excitability and potential therapeutic applications (Tamagnini et al., 2014).
3. Influence on Yeast Growth and Senescence
Kakolyri et al. (2016) focused on the effects of dimethyl sulfoxide on eukaryotic growth and senescence using the budding yeast Saccharomyces cerevisiae. This study provided insights into the dose-dependent inhibitory effects of dimethyl sulfoxide on yeast proliferation and its role in inducing the non-revertible petite phenotype, which is crucial for understanding the compound's biological actions (Kakolyri et al., 2016).
4. Sonochemical Degradation of Organic Compounds
Xu et al. (2013) conducted a comprehensive study on the sonochemical degradation of dimethyl phthalate using high-frequency ultrasonic processes. The study highlighted the efficacy of dimethyl compounds in environmental applications, particularly in the degradation of organic pollutants (Xu et al., 2013).
5. Environmental Friendly Solvent for Catalytic Oxidations
Bernini et al. (2007) discussed the use of dimethyl carbonate as an environmentally friendly solvent in hydrogen peroxide/methyltrioxorhenium catalytic oxidations. This research is vital for environmental science, showcasing a sustainable approach to chemical processes (Bernini et al., 2007).
Propriétés
Numéro CAS |
690-02-8 |
|---|---|
Nom du produit |
Dimethyl peroxide |
Formule moléculaire |
C2H6O2 |
Poids moléculaire |
62.07 g/mol |
Nom IUPAC |
methylperoxymethane |
InChI |
InChI=1S/C2H6O2/c1-3-4-2/h1-2H3 |
Clé InChI |
SRXOCFMDUSFFAK-UHFFFAOYSA-N |
SMILES |
COOC |
SMILES canonique |
COOC |
Point d'ébullition |
14.0 °C |
Autres numéros CAS |
690-02-8 |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



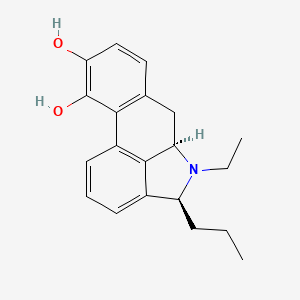
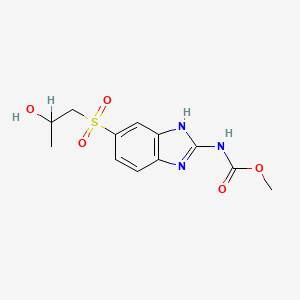
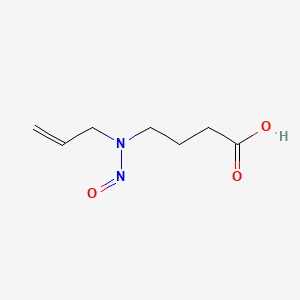
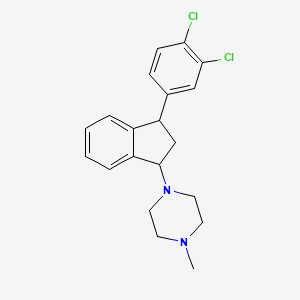
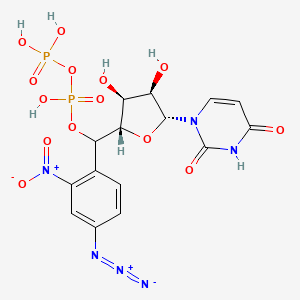
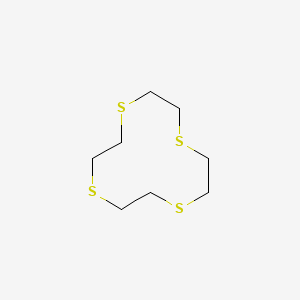
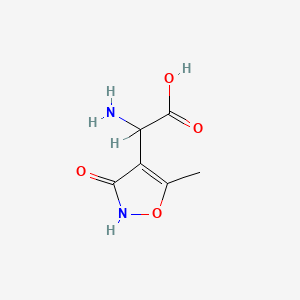
![(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/no-structure.png)
